Cas no 2137442-41-0 (Spiro[bicyclo[2.2.1]heptane-2,2'-oxazolidine]-3',4'-dicarboxylic acid, 3'-(1,1-dimethylethyl) ester)

Spiro[bicyclo[2.2.1]heptane-2,2'-oxazolidine]-3',4'-dicarboxylic acid, 3'-(1,1-dimethylethyl) ester structure
2137442-41-0 structure
Product Name:Spiro[bicyclo[2.2.1]heptane-2,2'-oxazolidine]-3',4'-dicarboxylic acid, 3'-(1,1-dimethylethyl) ester
CAS No:2137442-41-0
MF:C15H23NO5
MW:297.346824884415
CID:5276903
Update Time:2025-07-08

Spiro[bicyclo[2.2.1]heptane-2,2'-oxazolidine]-3',4'-dicarboxylic acid, 3'-(1,1-dimethylethyl) ester Chemical and Physical Properties

Names and Identifiers

    • Spiro[bicyclo[2.2.1]heptane-2,2'-oxazolidine]-3',4'-dicarboxylic acid, 3'-(1,1-dimethylethyl) ester
    • Inchi: 1S/C15H23NO5/c1-14(2,3)21-13(19)16-11(12(17)18)8-20-15(16)7-9-4-5-10(15)6-9/h9-11H,4-8H2,1-3H3,(H,17,18)
    • InChI Key: JMUCIXMKAMFUTB-UHFFFAOYSA-N
    • SMILES: C12CC(CC1)CC12N(C(OC(C)(C)C)=O)C(C(O)=O)CO1

Spiro[bicyclo[2.2.1]heptane-2,2'-oxazolidine]-3',4'-dicarboxylic acid, 3'-(1,1-dimethylethyl) ester Pricemore >>

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Additional information on Spiro[bicyclo[2.2.1]heptane-2,2'-oxazolidine]-3',4'-dicarboxylic acid, 3'-(1,1-dimethylethyl) ester

Comprehensive Analysis of Spiro[bicyclo[2.2.1]heptane-2,2'-oxazolidine]-3',4'-dicarboxylic acid, 3'-(1,1-dimethylethyl) ester (CAS No. 2137442-41-0)

In the realm of organic chemistry and pharmaceutical research, Spiro[bicyclo[2.2.1]heptane-2,2'-oxazolidine]-3',4'-dicarboxylic acid, 3'-(1,1-dimethylethyl) ester (CAS No. 2137442-41-0) has emerged as a compound of significant interest due to its unique structural features and potential applications. This spirocyclic compound combines a bicyclo[2.2.1]heptane framework with an oxazolidine ring, offering a versatile scaffold for drug discovery and material science. Researchers are particularly intrigued by its ester-functionalized dicarboxylic acid moiety, which enhances its reactivity and compatibility with various synthetic protocols.

The tert-butyl ester group in this molecule plays a pivotal role in stabilizing the compound during synthetic transformations, making it a valuable intermediate in multi-step organic syntheses. Recent studies have highlighted its potential as a chiral building block for asymmetric catalysis, addressing the growing demand for enantioselective methodologies in pharmaceutical manufacturing. The spirocyclic architecture of this compound also contributes to its conformational rigidity, a property highly sought after in the design of bioactive molecules with improved target selectivity.

From a synthetic chemistry perspective, the preparation of Spiro[bicyclo[2.2.1]heptane-2,2'-oxazolidine]-3',4'-dicarboxylic acid, 3'-(1,1-dimethylethyl) ester typically involves [4+2] cycloaddition reactions followed by selective functionalization. The norbornane-derived core structure provides exceptional stereochemical control, which is crucial for developing compounds with precise three-dimensional orientations. This characteristic aligns perfectly with current trends in fragment-based drug design, where researchers prioritize molecules with well-defined spatial configurations for optimal protein-ligand interactions.

The pharmaceutical industry has shown particular interest in this compound's potential as a protease inhibitor scaffold. Computational modeling studies suggest that the oxazolidine-dicarboxylate system may interact favorably with various enzymatic active sites, particularly those containing serine or cysteine residues. This has sparked investigations into its utility for developing antiviral agents and anti-inflammatory drugs, especially in light of recent global health challenges that have underscored the need for novel therapeutic approaches.

Material scientists have also explored applications of this spirocyclic derivative in advanced polymer systems. The presence of both rigid (bicycloheptane) and flexible (oxazolidine) components in its structure makes it an interesting candidate for designing high-performance polymers with tunable mechanical properties. Preliminary studies indicate potential utility in shape-memory materials and self-healing coatings, areas that have gained substantial attention in sustainable material development.

Analytical characterization of CAS No. 2137442-41-0 typically involves a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structural integrity. The compound's relatively high melting point and stability under ambient conditions facilitate its handling in laboratory settings, while its solubility profile in common organic solvents enhances its practicality for various chemical transformations.

Recent patent literature reveals growing commercial interest in this chemical entity, with several applications focusing on its use as a key intermediate in the synthesis of biologically active compounds. The tert-butoxycarbonyl-protected dicarboxylic acid functionality offers distinct advantages in peptide mimetics development, particularly for creating constrained analogs of natural peptide sequences with improved metabolic stability.

From an environmental perspective, preliminary biodegradation studies suggest that this compound exhibits moderate environmental persistence, prompting ongoing research into green chemistry approaches for its synthesis and modification. The development of catalytic methods for its production continues to be an active area of investigation, aligning with the pharmaceutical industry's commitment to sustainable manufacturing practices.

The unique three-dimensional structure of this spirocyclic compound has also attracted attention in computational chemistry circles. Molecular dynamics simulations have been employed to study its conformational behavior and potential interactions with biological targets, contributing valuable insights to structure-activity relationship studies. These computational approaches complement experimental efforts in rational drug design, accelerating the identification of promising lead compounds.

As research progresses, the scientific community continues to uncover new dimensions of this compound's utility. Its combination of structural complexity and synthetic accessibility positions it as a valuable asset in medicinal chemistry pipelines. Future directions may explore its potential in targeted drug delivery systems or as a component in supramolecular assemblies, further expanding its applications beyond traditional small-molecule therapeutics.

Quality control protocols for Spiro[bicyclo[2.2.1]heptane-2,2'-oxazolidine]-3',4'-dicarboxylic acid, 3'-(1,1-dimethylethyl) ester typically emphasize rigorous purity assessment, given its role as a synthetic intermediate. Advanced chromatographic techniques, including HPLC and chiral separation methods, are routinely employed to ensure the compound meets the stringent requirements of pharmaceutical applications. These quality measures reflect the compound's growing importance in precision chemical synthesis.

The current market landscape shows increasing availability of this specialty chemical from fine chemical suppliers, with both bulk quantities for industrial applications and research-grade samples for academic investigations. This availability supports its expanding role across multiple scientific disciplines, from fundamental organic chemistry research to applied pharmaceutical development projects.

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